![molecular formula C12H14O2 B13971359 2-(3-Isopropenyl-phenyl)-[1,3]dioxolane CAS No. 153329-06-7](/img/structure/B13971359.png)
2-(3-Isopropenyl-phenyl)-[1,3]dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Isopropenyl-phenyl)-[1,3]dioxolane is a chemical compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This particular compound features a phenyl group substituted with an isopropenyl group at the 3-position, making it a unique derivative of dioxolane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropenyl-phenyl)-[1,3]dioxolane typically involves the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for dioxolanes, including this compound, often involve similar acetalization processes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol can enhance the yield and selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Isopropenyl-phenyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or MCPBA.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or MCPBA in dichloromethane.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
2-(3-Isopropenyl-phenyl)-[1,3]dioxolane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Isopropenyl-phenyl)-[1,3]dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The isopropenyl group may also participate in electrophilic or nucleophilic reactions, contributing to the compound’s bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-dioxolane: Similar structure but lacks the isopropenyl group.
2-Benzyl-1,3-dioxolane: Features a benzyl group instead of an isopropenyl group.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness
2-(3-Isopropenyl-phenyl)-[1,3]dioxolane is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and potential bioactivity compared to other dioxolanes .
Propiedades
Número CAS |
153329-06-7 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-(3-prop-1-en-2-ylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14O2/c1-9(2)10-4-3-5-11(8-10)12-13-6-7-14-12/h3-5,8,12H,1,6-7H2,2H3 |
Clave InChI |
UGQQFPCOJFHOBX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=CC(=C1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



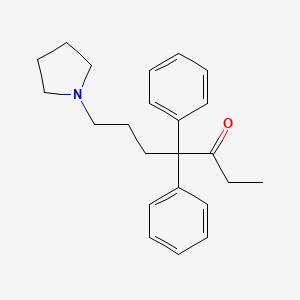

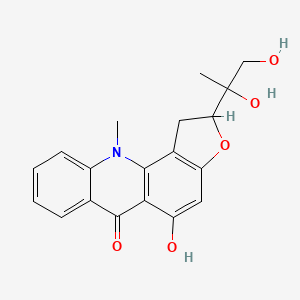
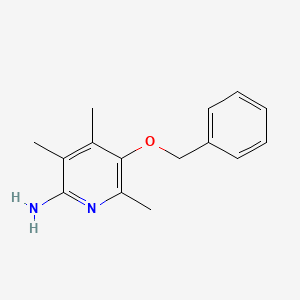
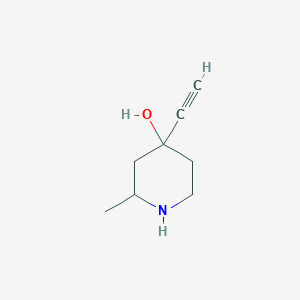
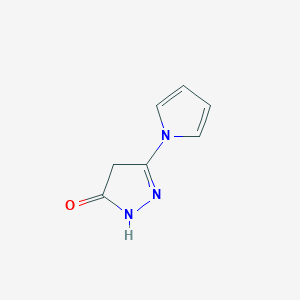

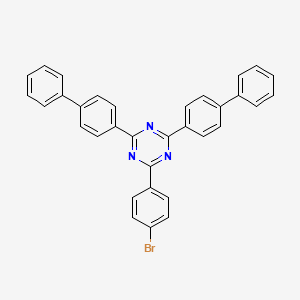
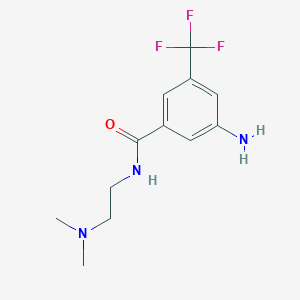
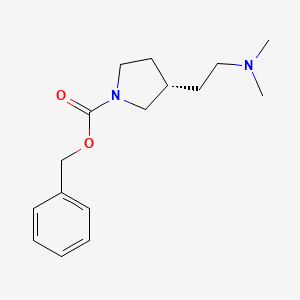
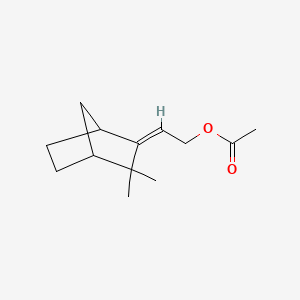

![2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol](/img/structure/B13971365.png)
